A Technical Guide to the Structural Elucidaion of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one
A Technical Guide to the Structural Elucidaion of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one
Introduction: Beyond a Simple Formula
For researchers in medicinal chemistry and drug development, the molecular structure is the foundational blueprint from which all biological activity arises. The compound 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one (CAS 339008-47-8) belongs to the benzofuranone class of heterocyclic compounds.[1][2] Benzofurans are scaffolds of significant interest, known to exhibit a wide array of biological activities, including potential anticancer properties.[1][3] Therefore, the unambiguous confirmation of this molecule's structure is not merely an academic exercise; it is a prerequisite for understanding its structure-activity relationship (SAR), mechanism of action, and potential as a therapeutic agent.
This guide eschews a simple recitation of data. Instead, it presents a holistic, logic-driven workflow for the complete structural elucidation of this molecule. We will explore not only what techniques to use, but why specific experiments are chosen, how they overcome structural ambiguities like tautomerism and stereochemistry, and how the data coalesces into a single, validated structural hypothesis. Our approach is designed to be a self-validating system, where each piece of evidence corroborates the others, ensuring the highest degree of scientific confidence for professionals in the field.
The Elucidation Pathway: A Multi-Technique Approach
The definitive determination of a novel molecular structure is rarely accomplished with a single technique. It requires a synergistic application of various analytical methods. Our investigation follows a logical progression from foundational data to fine structural details.
Caption: A logical workflow for comprehensive structure elucidation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Before assembling the puzzle, we must identify the pieces. Mass spectrometry and Infrared spectroscopy provide the foundational data upon which all subsequent analysis is built.
High-Resolution Mass Spectrometry (HRMS)
The Causality: The first and most fundamental question is "What is the molecular formula?" HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This is the first checkpoint for validating any proposed structure.
Expected Data: For a molecule with the formula C₁₅H₁₁NO₃, the expected exact mass is 253.0739. An HRMS experiment (e.g., ESI-TOF) should yield a molecular ion peak [M+H]⁺ at m/z 254.0817 or [M-H]⁻ at m/z 252.0661. Observing a mass consistent with this formula provides high confidence in the elemental makeup.
Fourier-Transform Infrared (FTIR) Spectroscopy
The Causality: FTIR is a rapid, non-destructive technique that identifies the types of chemical bonds—the functional groups—present in the molecule. This is critical for identifying key structural motifs and for later investigating the molecule's potential for tautomerism.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |
| 3400 - 3200 | O-H and N-H stretch | A broad absorption in this region is expected, indicating the presence of the hydroxyl (-OH) and amine (-NH) groups. Broadness suggests hydrogen bonding. |
| 1750 - 1680 | C=O stretch (lactone) | A strong, sharp peak confirms the five-membered lactone (ester) ring, a core feature of the benzofuranone scaffold.[4] |
| 1650 - 1600 | C=C stretch | Absorptions corresponding to the aromatic rings and the exocyclic C=C double bond. |
| 1600 - 1450 | Aromatic C=C bending | Multiple sharp peaks characteristic of the benzene rings. |
The broadness of the O-H/N-H signal is a key early indicator of intramolecular hydrogen bonding, a phenomenon central to the molecule's preferred tautomeric state.
Part 2: The Core Assembly - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We employ a suite of 1D and 2D NMR experiments to build the molecular skeleton piece by piece.
¹H and ¹³C NMR: The Atomic Census
The Causality: One-dimensional NMR experiments provide a census of all unique proton and carbon environments within the molecule. The chemical shift (δ) of each nucleus reveals its electronic environment, while ¹H signal integration gives the relative number of protons, and coupling patterns (J-coupling) reveal adjacent protons.
Expected ¹H NMR Data (in DMSO-d₆):
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δ 10.0-12.0 (broad s, 1H): Phenolic -OH proton. Its broadness and downfield shift are indicative of strong hydrogen bonding.
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δ 9.0-10.0 (broad s, 1H): Amine -NH proton, also likely involved in hydrogen bonding.
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δ 8.5-8.0 (s, 1H): Olefinic proton of the (anilino)methylene bridge. Its chemical shift helps differentiate between tautomers.
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δ 7.8-6.8 (m, 8H): A complex multiplet region corresponding to the eight protons on the two aromatic rings (the benzofuranone system and the 2-hydroxyaniline system).
Expected ¹³C NMR Data (in DMSO-d₆):
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δ > 165: Carbonyl carbon (C=O) of the lactone.
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δ 160-110: Aromatic and olefinic carbons. This region will contain 12 signals for the two benzene rings and the exocyclic C=C.
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δ < 100: No signals expected in this region, confirming the absence of sp³-hybridized carbons other than potentially one of the olefinic carbons.
2D NMR: Connecting the Dots
The Causality: While 1D NMR lists the parts, 2D NMR provides the assembly instructions. These experiments reveal correlations between nuclei, allowing us to trace the bonds and build fragments.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for tracing the proton connectivity within the two separate aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This definitively links the proton and carbon skeletons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to "jump" across quaternary (non-protonated) carbons and heteroatoms to link the benzofuranone core to the (anilino)methylene bridge and the aniline ring.
Caption: Key expected HMBC correlations for structure assembly.
Part 3: Resolving Critical Ambiguities
For this specific molecule, two significant questions remain after initial assembly: its preferred tautomeric form and the stereochemistry of the exocyclic double bond.
Tautomerism: A Case of Keto-Enamine vs. Enol-Imine
The Challenge: The molecule can theoretically exist in an equilibrium between two tautomeric forms, stabilized by a Resonance-Assisted Hydrogen Bond (RAHB).[5] The predominant form dictates the molecule's electronic properties and hydrogen bonding capacity.
Caption: Potential tautomeric forms of the title compound.
The Solution:
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¹H NMR: The presence of distinct, albeit broad, signals for both an -OH and an -NH proton strongly supports the Keto-Enamine form. In the Enol-Imine form, one of these protons would be absent.
-
¹³C NMR: The chemical shift of the lactone carbonyl is diagnostic. A value around 170 ppm is consistent with a conjugated ester carbonyl, as seen in the Keto-Enamine form.
-
FTIR: The position of the C=O stretching frequency provides confirmation. A value below 1760 cm⁻¹ suggests a conjugated carbonyl system, which is characteristic of the Keto-Enamine tautomer.
Based on literature for similar systems and the expected data, the Keto-Enamine form, stabilized by an intramolecular hydrogen bond between the lactone carbonyl and the N-H proton, is the overwhelmingly favored tautomer in solution.[5]
Stereochemistry: (Z) vs. (E) Isomerism
The Challenge: The exocyclic carbon-carbon double bond creates the possibility of two geometric isomers: (Z) (from German zusammen, together) and (E) (from entgegen, opposite). The CAS registry number 339008-47-8 specifically identifies the compound as the (3Z)-isomer. Our experimental data must confirm this assignment.
The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) This 2D NMR experiment detects protons that are close in space, regardless of their bonding connectivity. For the (Z)-isomer, the olefinic proton (=C-H) and the N-H proton are on the same side of the double bond.
-
Expected NOESY Correlation: A cross-peak between the olefinic proton (~8.5 ppm) and the N-H proton (~9.5 ppm) would provide definitive proof of the (Z) configuration.
-
Absence of Correlation: The absence of this correlation would suggest the (E) isomer.
This experimental verification of the stereochemistry is crucial, as different isomers can have vastly different biological activities.
Part 4: The Gold Standard - Single-Crystal X-ray Diffraction
While the combination of HRMS and advanced NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction is the ultimate arbiter.
Detailed Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes.
-
Calibration: Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy (< 5 ppm).
-
Data Processing: Determine the m/z of the molecular ion peak and use software to calculate the elemental composition that best fits the observed mass.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2 s, and 16-32 scans.
-
¹³C NMR: Acquire with a spectral width of ~240 ppm, a relaxation delay of 2 s, and 1024 or more scans.
-
-
2D Spectra Acquisition:
-
COSY: Acquire with 2048 points in the direct dimension and 256-512 increments in the indirect dimension.
-
HSQC: Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
HMBC: Optimize for long-range coupling constants of 4-10 Hz.
-
NOESY: Acquire with a mixing time of 500-800 ms to allow for the development of Nuclear Overhauser Effects.
-
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections.
Conclusion
The structural elucidation of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is a systematic process of evidence accumulation. Through the logical application of HRMS, FTIR, and a suite of 1D and 2D NMR techniques, we can confidently determine its molecular formula (C₁₅H₁₁NO₃), identify its key functional groups, and assemble its atomic framework. Crucially, this multi-faceted approach allows us to resolve the nuanced challenges of tautomerism and stereochemistry, confirming the molecule exists as the (3Z)-isomer in the favored Keto-Enamine form. While single-crystal X-ray diffraction remains the gold standard for absolute proof, the described spectroscopic workflow provides a robust and self-validating pathway to a definitive structural assignment, empowering researchers to proceed with confidence in further drug development endeavors.
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